Diethyl Chlorophosphate-d10

Isotope Dilution Mass Spectrometry Organophosphate Metabolite Quantitation Stable Isotope Labeling

Diethyl Chlorophosphate-d10 (CAS 141870-47-5) is a perdeuterated organophosphorus compound where all ten hydrogen atoms of the ethyl groups are replaced by deuterium (²H). It is a stable isotope-labeled analog of diethyl chlorophosphate (DECP, CAS 814-49-3) with a molecular weight of 182.61 g/mol, 10 mass units higher than the unlabeled form (172.55 g/mol).

Molecular Formula C4H10ClO3P
Molecular Weight 182.61 g/mol
Cat. No. B12300344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl Chlorophosphate-d10
Molecular FormulaC4H10ClO3P
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)Cl
InChIInChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
InChIKeyLGTLXDJOAJDFLR-MWUKXHIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Chlorophosphate-d10: A Deuterated Organophosphorus Intermediate for Isotopic Tracing and Quantitative MS


Diethyl Chlorophosphate-d10 (CAS 141870-47-5) is a perdeuterated organophosphorus compound where all ten hydrogen atoms of the ethyl groups are replaced by deuterium (²H). It is a stable isotope-labeled analog of diethyl chlorophosphate (DECP, CAS 814-49-3) with a molecular weight of 182.61 g/mol, 10 mass units higher than the unlabeled form (172.55 g/mol). This compound serves primarily as a critical intermediate in the synthesis of deuterated organophosphate pesticide metabolites, most notably Chlorpyrifos Oxon-d10 , and as a phosphorylating agent in organic synthesis. Its unique mass shift enables its use as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, where it corrects for matrix effects and ionization variability [1].

Why Unlabeled Diethyl Chlorophosphate Cannot Substitute the d10 Isotopologue in Quantitative Bioanalysis


In LC-MS/MS and GC-MS quantitation, particularly under regulatory frameworks such as EPA or FDA, isotope dilution mass spectrometry (IDMS) relies on the exact co-elution and identical ionization behavior of the analyte and its labeled internal standard to correct for sample preparation losses, matrix effects, and instrument drift. Unlabeled diethyl chlorophosphate (DECP) is identical to the target analyte and thus indistinguishable by mass, making it useless as an internal standard for the analyte itself. While a structural analog (e.g., diisopropyl chlorophosphate) could be used, it will exhibit different extraction recovery, chromatographic retention, and ionization efficiency, leading to systematic quantification errors that are unacceptable for validated bioanalytical methods. Diethyl Chlorophosphate-d10, with its +10 Da mass shift, provides the necessary spectral separation while maintaining near-identical physicochemical properties, a requirement highlighted for accurate organophosphate metabolite analysis [1].

Quantitative Differentiation of Diethyl Chlorophosphate-d10: A Comparator-Based Evidence Guide for Informed Procurement


Isotopic Enrichment vs. Unlabeled Diethyl Chlorophosphate: The Foundation for IDMS Accuracy

Diethyl Chlorophosphate-d10 achieves an isotopic enrichment of 99 atom % D, as specified by a leading commercial supplier . This high enrichment is essential for its primary role as an internal standard in IDMS, where the fractional abundance of the labeled analog directly impacts the precision of the isotope ratio measurement. In contrast, the unlabeled diethyl chlorophosphate has a natural abundance of ²H (approximately 0.015%), providing no mass shift and thus no utility as an internal standard for DECP or its metabolites.

Isotope Dilution Mass Spectrometry Organophosphate Metabolite Quantitation Stable Isotope Labeling

Chemical Purity: Benchmarking the d10 Isotopologue Against Commercial DECP

The chemical purity of the deuterated compound is specified at 97% . This is directly comparable to the purity of widely used, commercial unlabeled Diethyl Chlorophosphate, which is also typically supplied at 97% or ≥97% purity (Sigma-Aldrich, Thermo Scientific) . This equivalency in chemical purity is critical; it demonstrates that the deuteration process has not introduced chromatographically significant impurities that would compromise its use as a phosphorylating reagent in downstream synthetic applications, such as the preparation of deuterated phosphoric acid esters.

Chemical Purity Organic Synthesis Phosphorylating Agent Reactivity

Molecular Weight Shift as a Differentiator for LC-MS/MS Selectivity Against the Closest Structural Analog

The molecular weight of Diethyl Chlorophosphate-d10 is 182.61 g/mol , representing a +10 Da shift from the unlabeled Diethyl Chlorophosphate (172.55 g/mol) [1]. The closest commercially available chlorophosphate analog, Diethyl Chlorothiophosphate-d10 (CAS 287397-89-1), has a molecular weight of 198.67 g/mol and contains a sulfur atom (P=S instead of P=O), fundamentally altering its chemical reactivity and chromatographic behavior. This mass difference allows the d10 isotopologue to be easily distinguished from the analyte and other potential interfering agents in the mass spectrometer's first quadrupole (Q1), ensuring high selectivity in multiple reaction monitoring (MRM) assays for DECP metabolites like DEP and DETP.

Mass Spectrometry Isotopologue Differentiation Bioanalytical Method Selectivity

Validated Application as a Precursor for Chlorpyrifos Oxon-d10: Synthesis-Specific Evidence

Multiple vendor sources explicitly designate Diethyl Chlorophosphate-d10 as an intermediate in the synthesis of Chlorpyrifos Oxon-d10 , the active, neurotoxic metabolite of the organophosphate insecticide Chlorpyrifos. This is a specific and documented synthetic application that cannot be fulfilled by the unlabeled phosphorylating agent, which would yield only the unlabeled analytical standard. The use of the d10 intermediate ensures the heavy isotope label is embedded in the metabolically relevant diethyl phosphate moiety of Chlorpyrifos Oxon, enabling its use in definitive pharmacokinetic and toxicokinetic studies [1].

Deuterated Pesticide Metabolite Synthesis Chlorpyrifos Toxicity Studies Environmental Biomonitoring

High-Value Application Scenarios for Diethyl Chlorophosphate-d10 Procurement


Bioanalytical Method Development for Urinary Organophosphate Metabolites

In population-scale biomonitoring studies for organophosphate pesticide exposure, urinary dialkyl phosphates (DAPs) like diethyl phosphate (DEP) are key biomarkers. Diethyl Chlorophosphate-d10 serves as the essential starting material for synthesizing the deuterated DEP internal standard. Its 99 atom % D enrichment and +10 Da mass shift are critical for developing a sensitive LC-MS/MS method that can compensate for urine matrix effects, a requirement explicitly evaluated in method validation literature [1].

Synthesis of Isotopically Labeled Chlorpyrifos Metabolites for ADME Studies

Regulatory toxicology studies often require radiolabeled or stable isotope-labeled compounds to track absorption, distribution, metabolism, and excretion (ADME). Diethyl Chlorophosphate-d10 is specifically cited as the intermediate for synthesizing Chlorpyrifos Oxon-d10 , enabling the production of a heavy-labeled metabolite standard. This labeled standard can then be used as an internal standard to definitively quantify the oxon metabolite in biological matrices, a critical data point for physiologically based pharmacokinetic (PBPK) modeling.

Internal Standard for Quality Control in Pesticide Residue Analysis

Food and environmental testing labs operate under strict guidelines (e.g., SANTE/11312/2021) that mandate the use of isotopically labeled internal standards for confirmatory LC-MS/MS analysis of pesticides. Diethyl Chlorophosphate-d10 can be used directly to spike food or soil samples, allowing for accurate correction of recovery rates for the parent compound and its major transformation products during the extraction and analysis of Chlorpyrifos and similar organophosphorothioate pesticides .

Organic Synthesis of Deuterated Phosphoric Acid Esters

As a phosphorylating agent, Diethyl Chlorophosphate-d10 reacts with alcohols and amines to form the corresponding deuterated phosphoric acid esters. Its 97% chemical purity is on par with the unlabeled reagent , ensuring that its use as a synthetic building block for preparing custom deuterated phosphine ligands or deuterated bioactive molecules does not compromise yield, making it a direct drop-in replacement for the unlabeled reagent in any synthetic route requiring a heavy-labeled product.

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